((plusmn))-Zanubrutinib

Beschreibung

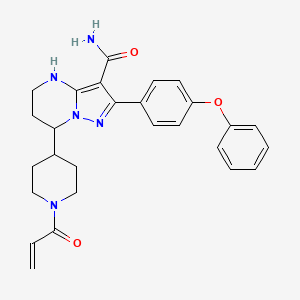

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAOAWBMHREKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Zanubrutinib in B-Cell Malignancies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zanubrutinib is a second-generation, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant clinical efficacy in the treatment of various B-cell malignancies.[1][2] Its mechanism of action is centered on the potent and selective covalent inhibition of BTK, a critical signaling molecule in the B-cell receptor (BCR) pathway.[3] This targeted approach disrupts the downstream signaling cascades essential for the proliferation, survival, and trafficking of malignant B-cells.[4] This technical guide provides a comprehensive overview of zanubrutinib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism: Covalent and Irreversible Inhibition of Bruton's Tyrosine Kinase

Zanubrutinib's primary therapeutic effect stems from its highly specific and irreversible covalent binding to Bruton's tyrosine kinase.[2]

Covalent Modification of BTK

Zanubrutinib forms a stable, covalent bond with a cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[3][5] This irreversible interaction permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates and effectively halting the propagation of the BCR signal.[2] The high potency of zanubrutinib against BTK is reflected in its low half-maximal inhibitory concentration (IC50) in biochemical assays.[5]

Disruption of B-Cell Receptor (BCR) Signaling

The BCR pathway is fundamental for the development, activation, proliferation, and survival of both normal and malignant B-lymphocytes.[1][3] In many B-cell cancers, this pathway is constitutively active, providing continuous pro-survival signals to the malignant cells.[1] By irreversibly inhibiting BTK, zanubrutinib effectively dismantles this critical signaling hub.[3]

The binding of an antigen to the B-cell receptor initiates a signaling cascade involving the phosphorylation of key downstream effectors. BTK plays a pivotal role in this cascade by activating Phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of downstream pathways including NF-κB and MAP kinase.[4] Zanubrutinib's inhibition of BTK blocks these subsequent activation events, ultimately leading to decreased B-cell proliferation and survival.[4]

Quantitative Data

Kinase Selectivity Profile

A key feature of zanubrutinib is its high selectivity for BTK with minimal off-target activity against other kinases, particularly when compared to the first-generation BTK inhibitor, ibrutinib.[5][6] This enhanced selectivity is believed to contribute to its favorable safety profile.[7][8]

| Kinase Target | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Reference |

| BTK | 0.3 | 0.18 | 3.8 | [5] |

| EGFR | > 1000 | 5.6 | > 1000 | [4] |

| ITK | 6.7 | 1.8 | 1.9 | [4] |

| TEC | 2.1 | 78 | 27 | [4] |

| ERBB2 (HER2) | > 1000 | 9.4 | > 1000 | [4] |

| ERBB4 (HER4) | > 1000 | 3.2 | > 1000 | [4] |

| JAK3 | 2754-fold less potent than Ibrutinib | - | - | [5] |

Table 1: Comparative Kinase Inhibition Profile. IC50 values represent the concentration of the drug required for 50% inhibition of the kinase activity in vitro.

Cellular Activity

Zanubrutinib demonstrates potent anti-proliferative activity in various B-cell malignancy cell lines.

| Cell Line | B-Cell Malignancy Type | Zanubrutinib IC50 (nM) | Reference |

| REC1 | Mantle Cell Lymphoma (MCL) | 0.9 | [9] |

| TMD8 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 0.4 | [9] |

| OCI-Ly-10 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 1.5 | [9] |

Table 2: Cellular IC50 Values for Zanubrutinib.

Target Engagement: BTK Occupancy

Pharmacodynamic studies have shown that zanubrutinib achieves high and sustained BTK occupancy in both peripheral blood mononuclear cells (PBMCs) and lymph node tissues at clinically relevant doses.[10]

| Tissue | Dosing Regimen | Median BTK Occupancy | Reference |

| PBMCs | 40 mg once daily | >95% | [11] |

| Lymph Nodes | 320 mg once daily | 94% | [12] |

| Lymph Nodes | 160 mg twice daily | 100% | [12] |

Table 3: In Vivo BTK Occupancy of Zanubrutinib.

Key Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

This assay is used to determine the IC50 value of zanubrutinib against a panel of purified kinases.

Protocol: [13]

-

Reagent Preparation: Prepare serial dilutions of zanubrutinib in kinase reaction buffer. Prepare a solution of the purified kinase and a terbium-labeled anti-tag antibody. Prepare a solution of a fluorescently labeled kinase tracer substrate.

-

Kinase Reaction: In a suitable microplate, add the diluted zanubrutinib or vehicle control. Add the kinase/antibody mixture and incubate. Initiate the reaction by adding the tracer substrate and incubate to allow for binding.

-

Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot this ratio against the logarithm of the zanubrutinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT)

This assay measures the effect of zanubrutinib on the proliferation and viability of B-cell malignancy cell lines.

Protocol:

-

Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a predetermined optimal density.

-

Drug Treatment: Prepare serial dilutions of zanubrutinib in culture medium and add to the respective wells. Include vehicle-treated and untreated controls. Incubate the plate for 72 hours at 37°C.

-

MTT Addition and Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization and Absorbance Reading: Add a solubilization solution to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the zanubrutinib concentration to determine the cellular IC50 value.

Western Blot Analysis of BTK Phosphorylation

This method is used to confirm the inhibitory effect of zanubrutinib on BTK activity within a cellular context by measuring the levels of phosphorylated BTK (p-BTK).

-

Cell Culture and Treatment: Culture B-cell lines to the desired density. Pre-treat cells with varying concentrations of zanubrutinib or a vehicle control (DMSO) for 1-2 hours.

-

BCR Stimulation: Stimulate the cells with an agonist such as anti-human IgM for a short period (e.g., 10 minutes) to induce BTK autophosphorylation.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated BTK (e.g., p-BTK Y223). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and normalize the p-BTK signal to the total BTK signal (obtained by stripping and re-probing the membrane with a total BTK antibody).

In Vivo BTK Occupancy Assay (ELISA-based)

This assay quantifies the percentage of BTK that is bound by zanubrutinib in in vivo samples.

-

Sample Collection and Processing: Isolate PBMCs from peripheral blood or process lymph node biopsies from subjects at pre-dose and various post-dose time points. Lyse the cells to release intracellular proteins.

-

Measurement of Free BTK: Add cell lysates to microtiter plates coated with NeutrAvidin. Add a biotinylated-zanubrutinib probe that binds to the active site of unoccupied BTK. The probe-BTK complex is then captured on the plate.

-

Measurement of Total BTK: In a parallel assay, add cell lysates to plates coated with an anti-BTK capture antibody to bind all BTK protein, regardless of its occupancy status.

-

Detection: Use a separate anti-BTK detection antibody conjugated to a reporter enzyme (e.g., HRP) to quantify the amount of captured BTK in both assays.

-

Calculation: Calculate BTK occupancy using the following formula: Occupancy (%) = 100 * (1 - [Free BTK post-dose / Total BTK post-dose] / [Free BTK pre-dose / Total BTK pre-dose])

In Vivo Xenograft Model for Efficacy Assessment

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of zanubrutinib in a mouse xenograft model of B-cell lymphoma.

-

Cell Implantation: Subcutaneously inject a human B-cell lymphoma cell line (e.g., TMD8) into the flank of immunocompromised mice (e.g., NCG mice).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer zanubrutinib orally at a clinically relevant dose (e.g., 20 mg/kg, twice daily) to the treatment group. The control group receives a vehicle.

-

Efficacy Endpoints: Measure tumor volume at regular intervals. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).

-

Data Analysis: Compare the tumor growth inhibition between the zanubrutinib-treated and vehicle-treated groups.

Conclusion

Zanubrutinib's mechanism of action is characterized by its potent, selective, and irreversible covalent inhibition of Bruton's tyrosine kinase. This targeted approach effectively disrupts the B-cell receptor signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies. The high selectivity of zanubrutinib for BTK minimizes off-target effects, contributing to its favorable safety profile. The comprehensive experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of BTK inhibitors in the field of oncology.

References

- 1. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors? [synapse.patsnap.com]

- 9. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase II Trial of the Bruton Tyrosine-Kinase Inhibitor Zanubrutinib (BGB-3111) in Patients with Relapsed/Refractory Waldenström Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 17. beonemedinfo.com [beonemedinfo.com]

The Discovery and Synthesis of Zanubrutinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zanubrutinib (BGB-3111) is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by BeiGene, it represents a significant advancement in the treatment of B-cell malignancies.[3][4] By forming a covalent bond with the Cys481 residue in the active site of BTK, zanubrutinib effectively blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of zanubrutinib, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of zanubrutinib was driven by the need for a more selective BTK inhibitor with an improved safety profile compared to the first-generation inhibitor, ibrutinib.[7][8] While ibrutinib demonstrated significant efficacy, its off-target inhibition of other kinases, such as epidermal growth factor receptor (EGFR) and TEC family kinases, was associated with adverse events like diarrhea, rash, and bleeding.[7][9] The discovery program at BeiGene aimed to identify a molecule with maximized BTK occupancy and minimized off-target effects.[1][2][10] Through extensive screening and optimization, zanubrutinib (BGB-3111) was identified as a clinical candidate with potent BTK inhibition, excellent kinase selectivity, and favorable pharmacokinetic properties.[1][2]

Mechanism of Action

Zanubrutinib is a covalent inhibitor that irreversibly binds to the cysteine 481 (Cys481) residue within the ATP-binding pocket of BTK.[5][6][11] This targeted action blocks the enzymatic activity of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[5][12] The BCR pathway is essential for the development, activation, proliferation, and survival of B-cells.[5][12] By inhibiting BTK, zanubrutinib disrupts downstream signaling cascades, including the PI3K-AKT and NF-κB pathways, ultimately leading to apoptosis of malignant B-cells.[5][6]

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is a complex network of interactions initiated by antigen binding to the B-cell receptor. This event triggers a cascade of intracellular signaling events, with BTK playing a pivotal role in signal amplification.

Synthesis of Zanubrutinib

The synthesis of zanubrutinib can be achieved through various routes, with a common strategy involving the construction of a key pyrazolo[1,5-a]pyrimidine core, followed by chiral resolution to isolate the desired (S)-enantiomer.[13]

Synthetic Scheme Overview

A representative synthetic pathway involves the initial synthesis of a racemic intermediate followed by chiral resolution.

Experimental Protocols

Formation of Vinyl Dinitrile: A suitable benzoic acid derivative is reacted with malononitrile in refluxing ethyl acetate.[13]

Formation of Ether Intermediate: The resulting vinyl dinitrile is methylated using trimethyl orthoformate in warm acetonitrile.[13]

Formation of Pyrazolo[1,5-a]pyrimidine Core (Intermediate 334): The ether intermediate is converted to the corresponding 2-aminopyrazole, which is then immediately reacted with a piperidine-containing keto aldehyde equivalent to form the zanubrutinib heterocyclic subunit.[8]

Reduction and Deprotection: The fused pyrimidine ring is saturated via hydrogenation, followed by the acidic removal of the Boc protecting group to yield the racemic piperidine intermediate as a bis(HCl) salt.[13]

Chiral Resolution: The racemic piperidine bis(HCl) salt is treated with a base to generate the free base. Subsequent treatment with L-dibenzoyl tartaric acid (L-DBTA) allows for the selective crystallization of the desired (S)-enantiomer as a tartrate salt.[8]

Final Acylation: The resolved (S)-piperidine-tartrate salt is reacted with acryloyl chloride under Schotten-Baumann conditions to yield zanubrutinib.[8]

Quantitative Data

Kinase Inhibition Profile

Zanubrutinib exhibits high potency against BTK and superior selectivity compared to ibrutinib and acalabrutinib against several off-target kinases.[14]

| Kinase | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |

| BTK | <1 | <1 | 3-5 |

| EGFR | >1000 | 5 | >1000 |

| TEC | 15 | 2 | 19 |

| ITK | 65 | 10 | 19 |

| SRC | 120 | 20 | >1000 |

| LCK | 30 | 11 | >1000 |

| Data compiled from multiple sources. Actual values may vary depending on assay conditions.[14][15][16] |

Pharmacokinetic Properties

Zanubrutinib is characterized by rapid oral absorption and elimination.[1][17]

| Parameter | Value |

| Tmax (median) | ~2 hours |

| Half-life (t1/2) | ~2-4 hours |

| Volume of Distribution (Vd) | 881 L |

| Plasma Protein Binding | ~94% |

| Metabolism | Primarily via CYP3A4 |

| Excretion | Primarily in feces (~87%) |

| Data compiled from multiple sources.[1][11][17] |

Clinical Efficacy in Key Trials

Zanubrutinib has demonstrated significant efficacy in major clinical trials for various B-cell malignancies.

| Trial | Indication | Comparator | Primary Endpoint | Result |

| ALPINE | Relapsed/Refractory CLL/SLL | Ibrutinib | Overall Response Rate (ORR) | Zanubrutinib showed superior ORR.[18] |

| Progression-Free Survival (PFS) | Zanubrutinib demonstrated superior PFS.[19] | |||

| SEQUOIA | Treatment-Naïve CLL/SLL | Bendamustine + Rituximab | Progression-Free Survival (PFS) | Zanubrutinib significantly prolonged PFS.[16][20] |

| BGB-3111-206 | Relapsed/Refractory MCL | Single-arm | Overall Response Rate (ORR) | High ORR observed.[21][22] |

| CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; MCL: Mantle Cell Lymphoma. |

Key Experimental Methodologies

Biochemical BTK Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of zanubrutinib to inhibit the enzymatic activity of recombinant human BTK.

Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant human BTK enzyme, serial dilutions of zanubrutinib, substrate solution (biotinylated peptide and ATP), and detection solution (europium-labeled anti-phosphotyrosine antibody and allophycocyanin-labeled streptavidin).[5]

-

Compound and Enzyme Incubation: Add diluted zanubrutinib or vehicle control to a 384-well plate, followed by the diluted BTK enzyme solution. Incubate for 60 minutes at room temperature to allow for covalent bond formation.[5]

-

Kinase Reaction: Initiate the kinase reaction by adding the substrate solution and incubate for 60 minutes at room temperature.[5]

-

Detection: Stop the reaction and add the detection reagents. After a final incubation period, the TR-FRET signal is read on a compatible plate reader.

Cellular BTK Autophosphorylation Assay (HTRF)

This assay measures the phosphorylation of BTK at tyrosine 223 (pY223) in a cellular context, typically using B-cell lymphoma cell lines like Ramos.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., Ramos) in a 96-well plate. Treat with increasing concentrations of zanubrutinib for a specified time (e.g., 2 hours).[23]

-

Cell Stimulation (Optional): Stimulate BTK phosphorylation by adding an activator like pervanadate for a short period (e.g., 20 minutes).[23]

-

Cell Lysis: Lyse the cells using a supplemented lysis buffer and incubate for 30 minutes at room temperature.[23]

-

Detection: Transfer the cell lysates to a 384-well detection plate. Add a pre-mixed solution of HTRF detection antibodies (one targeting phospho-BTK (Tyr223) and another targeting total BTK).[23]

-

Signal Reading: After an overnight incubation, the HTRF signal is measured on a compatible plate reader.

In Vivo Efficacy Model (OCI-LY10 Xenograft)

This model is used to assess the anti-tumor activity of zanubrutinib in a living organism.

Protocol:

-

Cell Culture: Culture OCI-LY10 human B-cell lymphoma cells in appropriate media.

-

Tumor Implantation: Subcutaneously inject a suspension of OCI-LY10 cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Drug Administration: Administer zanubrutinib or vehicle control orally at the specified dose and schedule.

-

Efficacy Assessment: Measure tumor volume regularly to determine the effect of the treatment on tumor growth. At the end of the study, tumors can be excised for further analysis (e.g., western blot for target engagement).

Conclusion

Zanubrutinib is a next-generation BTK inhibitor designed for high potency and selectivity, which translates to a favorable efficacy and safety profile in the treatment of B-cell malignancies. Its discovery and development were guided by a rational drug design approach aimed at overcoming the limitations of first-generation BTK inhibitors. The robust preclinical and clinical data, supported by well-defined experimental methodologies, have established zanubrutinib as a significant therapeutic option for patients with various B-cell cancers. Ongoing research continues to explore its potential in other indications and in combination with other therapies.

References

- 1. B-cell receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. xenograft.org [xenograft.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. medkoo.com [medkoo.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. beonemedinfo.com [beonemedinfo.com]

- 18. researchgate.net [researchgate.net]

- 19. Study to Evaluate Efficacy and Safety of BGB-3111 in Participants With Relapsed or Refractory Mantle Cell Lymphoma (MCL) [clin.larvol.com]

- 20. ashpublications.org [ashpublications.org]

- 21. HTRF Human Phospho-BTK (Tyr223) Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 22. 2.9. Tumor Growth in the Xenograft Mouse Model [bio-protocol.org]

- 23. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]

A Technical Guide to the Covalent Binding of Zanubrutinib to BTK Cys481

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core mechanism of action of zanubrutinib, a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor. We will explore the specifics of its covalent and irreversible binding to the Cysteine 481 (Cys481) residue within the active site of BTK, a critical interaction for its therapeutic efficacy in various B-cell malignancies. This document details the quantitative aspects of this binding, the experimental protocols used for its characterization, and visual representations of the associated biological pathways and experimental workflows.

Introduction: The Significance of Targeted Covalent Inhibition

Zanubrutinib (marketed as Brukinsa®) represents a significant advancement in the treatment of B-cell cancers such as mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström macroglobulinemia.[1][2] Its therapeutic effect is rooted in the targeted inhibition of Bruton's tyrosine kinase, a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1][3] This signaling pathway is fundamental for the proliferation, survival, and trafficking of both normal and malignant B-cells.[4][5]

Unlike reversible inhibitors, zanubrutinib is an irreversible covalent inhibitor.[3][6] It is designed to form a stable, covalent bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of BTK.[1][3][6] This mechanism leads to the permanent inactivation of the enzyme, ensuring sustained and complete inhibition of its kinase activity. The design of zanubrutinib emphasizes not only potent on-target activity but also high selectivity, minimizing off-target effects that can be associated with first-generation BTK inhibitors.[3][7][8]

Mechanism of Action: Irreversible Binding and Pathway Interruption

The B-cell receptor signaling cascade is initiated upon antigen binding, which triggers a series of intracellular phosphorylation events.[1] BTK plays a pivotal role in this pathway, relaying signals from the BCR to downstream effectors like PLCγ2, which in turn activate pathways including NF-κB and MAPK, promoting B-cell survival and proliferation.[1][8][9][10]

Zanubrutinib exerts its therapeutic effect by specifically targeting and binding to the Cys481 residue within the BTK active site.[1][11] This interaction is a Thia-Michael addition reaction between the thiol group of cysteine and the acrylamide group present in zanubrutinib's chemical structure.[3] The formation of this covalent bond is irreversible, leading to the permanent inactivation of the BTK enzyme.[1][5][6] Consequently, the downstream signaling necessary for the survival and proliferation of malignant B-cells is blocked, ultimately inducing apoptosis (programmed cell death).[1]

References

- 1. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medisaver.life [medisaver.life]

- 6. researchgate.net [researchgate.net]

- 7. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of Oral Zanubrutinib: A Technical Guide

Introduction

Zanubrutinib (marketed as Brukinsa™) is a second-generation, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It was designed to maximize BTK occupancy while minimizing off-target kinase inhibition, potentially improving upon the safety and efficacy of first-generation BTK inhibitors.[3][4] Zanubrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2][3][5] This technical guide provides an in-depth overview of the pharmacokinetics, bioavailability, and associated experimental methodologies for oral zanubrutinib.

Pharmacokinetic Profile

Zanubrutinib is characterized by rapid oral absorption and elimination.[1][6][7] Its pharmacokinetic profile supports sustained BTK inhibition over the dosing interval.

Absorption

Following oral administration, zanubrutinib is rapidly absorbed, reaching maximum plasma concentration (Tmax) in a median time of 2 hours.[1][6][7][8] Pharmacokinetic studies have demonstrated a dose-proportional increase in both maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) at doses ranging from 40 mg to 320 mg.[1][6][9] Due to its relatively short half-life, minimal systemic accumulation is observed after repeated dosing.[1][7][9]

Distribution

Zanubrutinib is approximately 94% bound to human plasma proteins.[6] This leaves a higher unbound fraction in plasma compared to other BTK inhibitors like ibrutinib and acalabrutinib (both ~97% bound), which is relevant as only the unbound drug is considered pharmacologically active.[6]

Metabolism

Zanubrutinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][6][7] There are no major active metabolites in circulation. The most abundant metabolite identified is a mono-hydroxylated form, which accounts for less than 10% of the total radioactivity in plasma and is not considered a major contributor to the drug's activity.[6]

Excretion

The elimination of zanubrutinib is primarily through the fecal route. Following a single radiolabeled 320 mg oral dose in healthy subjects under fasted conditions, approximately 87% of the dose was recovered in feces, with 38% as the unchanged parent drug.[1][6] A smaller portion, about 8%, was recovered in the urine, with less than 1% as the unchanged drug.[1][6] This indicates that renal clearance is a minor pathway for zanubrutinib elimination.[6][9] The mean terminal elimination half-life (t½) is approximately 2 to 4 hours.[1][6][7]

Bioavailability and Food Effect

The oral bioavailability of zanubrutinib has been estimated to be 15% based on Physiologically-based Pharmacokinetic (PBPK) modeling.[6]

Administration with food does not have a clinically meaningful effect on the overall exposure (AUC) of zanubrutinib, allowing for a flexible dosing schedule with or without meals.[1][6] A study in healthy volunteers showed that a high-fat meal increased the Cmax by 47%-79% but had a minimal impact on the AUC (less than 18% increase).[10]

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Zanubrutinib in Patients with B-Cell Malignancies

| Parameter | Value | Reference(s) |

| Median Tmax (Time to Peak Concentration) | 2 hours | [1][6][7] |

| Mean Terminal Half-life (t½) | 2 - 4 hours | [1][6][7] |

| Plasma Protein Binding | ~94% | [6] |

| Metabolism Pathway | Primarily CYP3A4 | [1][6][7] |

| Primary Route of Excretion | Feces (~87%) | [1][6] |

| Estimated Oral Bioavailability | 15% | [6] |

Table 2: Steady-State Pharmacokinetic Parameters (Geometric Mean, %CV)

| Dosing Regimen | AUC (ng•h/mL) | Cmax (ng/mL) | Reference(s) |

| 160 mg Twice Daily (BID) | 2295 (37%) | 314 (46%) | [6] |

| 320 mg Once Daily (QD) | 2180 (41%) | 543 (51%) | [6] |

Table 3: Effect of Co-administered CYP3A Modulators on Zanubrutinib Pharmacokinetics

| Co-administered Drug (CYP3A Status) | Effect on Zanubrutinib AUC | Effect on Zanubrutinib Cmax | Reference(s) |

| Itraconazole (Strong Inhibitor) | 3.8-fold increase | 2.6-fold increase | [6] |

| Rifampin (Strong Inducer) | 13.5-fold decrease | 12.6-fold decrease | [6] |

| Fluconazole (Moderate Inhibitor) | 1.88-fold increase (dose-normalized) | 1.81-fold increase (dose-normalized) | [11] |

| Diltiazem (Moderate Inhibitor) | 1.62-fold increase (dose-normalized) | 1.62-fold increase (dose-normalized) | [11] |

Table 4: Median Steady-State BTK Occupancy at 320 mg Total Daily Dose

| Tissue Compartment | 320 mg Once Daily (QD) | 160 mg Twice Daily (BID) | Reference(s) |

| Peripheral Blood Mononuclear Cells (PBMCs) | >95% (sustained) | >95% (sustained) | [1][6] |

| Lymph Nodes (at trough) | 94% | 100% | [1][12] |

Experimental Protocols

Pharmacokinetic Analysis: Bioanalytical Method

The quantification of zanubrutinib concentrations in plasma for clinical studies is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[1][7][13]

-

Sample Collection: Whole blood samples are collected in anticoagulant-containing tubes at predetermined time points following drug administration.

-

Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -20°C or below) until analysis.[1][13]

-

Sample Preparation: A protein precipitation step, typically using acetonitrile, is commonly employed to extract the analyte from the plasma matrix.[14][15]

-

Chromatographic Separation: A C18 reverse-phase column is used to separate zanubrutinib from endogenous plasma components.[14][15] Mobile phases often consist of an aqueous component with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).[14][15]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The precursor-to-product ion transition for zanubrutinib is typically m/z 472.15 -> 290.00.[14]

-

Quantification: The method is validated according to regulatory guidelines, with a typical lower limit of quantitation (LLOQ) of 1.00 ng/mL.[1][13]

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using noncompartmental analysis methods, often with software such as Phoenix™ WinNonlin™.[1][11]

BTK Occupancy Assay

The pharmacodynamic effect of zanubrutinib is assessed by measuring BTK protein occupancy in peripheral blood mononuclear cells (PBMCs) and lymph node tissues.

-

Methodology: A validated, probe-based enzyme-linked immunosorbent assay (ELISA) is used.[1] This assay measures the amount of free, unoccupied BTK relative to the total amount of BTK protein.

-

Sample Collection: PBMCs are isolated from whole blood samples, or biopsies are obtained from lymph nodes.[1]

-

Procedure:

-

Collected cells are lysed to release intracellular proteins, including BTK.

-

Cell lysates are added to microtiter plates coated with a capture antibody or reagent (e.g., NeutrAvidin).

-

A biotinylated, irreversible BTK ligand (probe) is added, which binds to any unoccupied BTK active sites.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to quantify the amount of probe-bound BTK, which is inversely proportional to the occupancy by zanubrutinib.

-

Drug-Drug Interaction (DDI) Study Design

To assess the potential for zanubrutinib to interact with other drugs, dedicated clinical DDI studies are conducted, typically in healthy volunteers.

-

Objective: To evaluate the effect of strong or moderate CYP3A inducers or inhibitors on the pharmacokinetics of zanubrutinib.[6][11]

-

Design: These are often open-label, fixed-sequence, or crossover studies.[8][11]

-

Inhibitor Studies: Subjects receive a single dose of zanubrutinib alone, followed by a washout period. Then, they receive the CYP3A inhibitor for several days to reach steady-state, after which they are co-administered a single dose of zanubrutinib. Serial blood samples are collected after each zanubrutinib administration to determine PK parameters.[8]

-

Inducer Studies: A similar design is used, with the inducer (e.g., rifampin) being administered to reach steady-state before co-administration with zanubrutinib.[8]

-

-

"Cocktail" Studies: To evaluate zanubrutinib's effect on various CYP enzymes and transporters, a cocktail of probe substrates (e.g., midazolam for CYP3A, warfarin for CYP2C9, omeprazole for CYP2C19, digoxin for P-gp, and rosuvastatin for BCRP) is administered to subjects before and after multiple days of zanubrutinib dosing.[9][16][17]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. ajmc.com [ajmc.com]

- 5. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.who.int [cdn.who.int]

- 9. Evaluation of drug interaction potential of zanubrutinib with cocktail probes representative of CYP3A4, CYP2C9, CYP2C19, P‐gp and BCRP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relative Bioavailability, Food Effect, and Bioequivalence Studies to Assess a New Zanubrutinib 160-mg Tablet: Results From 2 Phase 1 Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel UHPLC‒MS/MS method for quantitative analysis of zanubrutinib in rat plasma: application to an in vivo interaction study between zanubrutinib and triazole antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of drug interaction potential of zanubrutinib with cocktail probes representative of CYP3A4, CYP2C9, CYP2C19, P-gp and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Pharmacokinetic Study to Assess Drug-drug Interaction Between Zanubrutinib and a Cocktail of Substrates in Healthy Subjects [ctv.veeva.com]

The Role of Zanubrutinib in the B-Cell Receptor Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zanubrutinib (Brukinsa®) is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for the proliferation, survival, and activation of both normal and malignant B-lymphocytes.[2][3] Zanubrutinib's mechanism of action centers on the covalent modification of a specific cysteine residue within the BTK active site, leading to potent and sustained inhibition of its kinase activity. This targeted disruption of the BCR signaling cascade effectively suppresses pro-survival signals in cancerous B-cells, inducing apoptosis and making it a cornerstone therapy for various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][4] This guide provides a detailed technical overview of zanubrutinib's interaction with the BCR pathway, supported by quantitative data, key experimental protocols, and visual diagrams of the core signaling mechanisms.

The B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is initiated upon antigen binding, which triggers a conformational change in the receptor complex. This event leads to the activation of a cascade of intracellular kinases, with BTK serving as a pivotal signal transducer.[3][5] The initial activation involves SRC-family kinases like LYN, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα (CD79a) and Igβ (CD79b) subunits of the BCR. This phosphorylation creates docking sites for Spleen tyrosine kinase (SYK), which, upon activation, phosphorylates adaptor proteins and initiates the formation of the "signalosome."[6]

Within this complex, BTK is recruited to the plasma membrane and subsequently phosphorylated and activated.[3] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial downstream effector. PLCγ2 activation leads to the propagation of signals through major pro-survival pathways, including the PI3K-AKT and NF-κB pathways, which are essential for B-cell proliferation, differentiation, and survival.[1][7] In many B-cell cancers, this pathway is constitutively active, providing constant growth and survival signals to malignant cells.[2][3]

Zanubrutinib's Core Mechanism: Irreversible BTK Inhibition

Zanubrutinib exerts its therapeutic effect through potent and specific covalent inhibition of BTK.[2] It forms a permanent, irreversible bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[1][2] This covalent binding permanently inactivates the kinase, preventing it from phosphorylating its downstream substrate, PLCγ2.[2]

By effectively shutting down BTK activity, zanubrutinib halts the entire downstream signaling cascade that is critical for the survival of malignant B-cells.[1][2] The inhibition of pro-survival signals emanating from the BCR ultimately leads to the induction of apoptosis (programmed cell death) in the cancerous B-cells, thereby reducing tumor burden.[1][2]

Quantitative Data: Potency, Selectivity, and Occupancy

A key advantage of zanubrutinib is its high selectivity for BTK with minimal inhibition of other kinases, which is thought to contribute to its favorable safety profile compared to the first-generation inhibitor, ibrutinib.[2][8] Off-target inhibition of kinases such as EGFR, TEC, and ITK has been associated with adverse events like diarrhea, rash, and bleeding.[8][9]

Table 1: Kinase Inhibitory Activity (IC₅₀)

| Kinase | Zanubrutinib IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) | Selectivity Advantage |

| BTK | < 2 | ~2-5 | Potent Inhibition |

| ITK | > 1000 | ~10-20 | ~20-fold less potent inhibition of ITK[10] |

| TEC | ~50-100 | ~10-20 | Less potent inhibition of TEC[8][11] |

| EGFR | > 3000 | ~5-10 | Significantly higher selectivity over EGFR[8][11] |

| HER2 | > 3000 | ~20-50 | Significantly higher selectivity over HER2[8][11] |

| JAK3 | > 3000 | ~100-200 | Significantly higher selectivity over JAK3[8][11] |

| Data compiled from preclinical studies. Actual values may vary between different assays and publications.[2][8][10][11] |

Table 2: BTK Occupancy in Patients

Pharmacodynamic studies show that zanubrutinib achieves high and sustained occupancy of the BTK protein in both peripheral blood and lymph nodes, ensuring continuous pathway inhibition.

| Dosing Regimen | Compartment | Median BTK Occupancy (at trough) | Reference(s) |

| 160 mg twice daily | Peripheral Blood (PBMCs) | 100% | [5] |

| 320 mg once daily | Peripheral Blood (PBMCs) | 100% | [5] |

| 160 mg twice daily | Lymph Nodes | 100% (89% of patients >95%) | [4][12] |

| 320 mg once daily | Lymph Nodes | 94% (50% of patients >95%) | [4][12] |

The 160 mg twice-daily regimen was selected for further investigation based on achieving more consistent and complete BTK occupancy in lymph nodes at trough concentrations.[4]

Key Experimental Protocols

ELISA-Based BTK Occupancy Assay

This assay is crucial for determining the pharmacodynamic effect of zanubrutinib by measuring the percentage of BTK enzyme that is bound by the drug in patient samples. It involves measuring both "free" (unoccupied) and "total" BTK levels.

Objective: To quantify the percentage of BTK occupancy in Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

PBMCs isolated from whole blood (Ficoll-Paque)

-

Lysis Buffer (e.g., RIPA with protease/phosphatase inhibitors)

-

NeutrAvidin-coated microplates

-

Biotinylated-zanubrutinib probe

-

Anti-BTK capture antibody

-

Anti-BTK detection antibody (conjugated to HRP or similar)

-

Substrate for detection (e.g., TMB)

Methodology:

-

Sample Preparation: Isolate PBMCs from patient blood samples. Lyse the cells on ice to release intracellular proteins, including BTK. Centrifuge to pellet debris and collect the supernatant (cell lysate).

-

Free BTK Measurement: a. Coat a microplate well with NeutrAvidin. b. Add a biotinylated-zanubrutinib probe, which will bind to the NeutrAvidin. This probe will capture any BTK in the lysate that is not already occupied by zanubrutinib. c. Add the diluted cell lysate and incubate. d. Wash away unbound proteins. e. Detect the captured "free" BTK using a primary anti-BTK antibody followed by a secondary detection antibody.

-

Total BTK Measurement (Parallel Assay): a. Coat a separate microplate well directly with an anti-BTK capture antibody. b. Add the diluted cell lysate and incubate. This will capture all BTK protein, regardless of its occupancy status. c. Wash away unbound proteins. d. Detect the captured total BTK using a different anti-BTK detection antibody.

-

Data Analysis: a. Generate standard curves for both free and total BTK using recombinant BTK protein to determine concentrations in the samples. b. Calculate the percentage of BTK Occupancy using the formula: % Occupancy = (1 - [Free BTK Concentration] / [Total BTK Concentration]) * 100

Kinase Inhibition Assay (Time-Resolved FRET)

This biochemical assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Objective: To measure the potency of zanubrutinib in inhibiting BTK enzymatic activity.

Methodology:

-

Pre-incubation: Recombinant human BTK enzyme is pre-incubated with varying concentrations of zanubrutinib for 1 hour at room temperature in an assay buffer. This allows the covalent bond to form.

-

Reaction Initiation: The kinase reaction is started by adding ATP and a biotinylated peptide substrate.

-

Reaction Incubation: The mixture is incubated for 1 hour to allow the enzyme to phosphorylate the substrate.

-

Reaction Termination & Detection: A stop solution is added. This solution contains:

-

Europium (Eu) cryptate-conjugated anti-phosphotyrosine antibody (donor fluorophore).

-

Streptavidin-labeled XL665 (acceptor fluorophore), which binds to the biotin on the peptide substrate.

-

-

Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and XL665-acceptor into close proximity, generating a FRET signal. The signal is read on a compatible plate reader.

-

Data Analysis: The residual enzyme activity is calculated based on the FRET signal. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.[10][13]

Western Blot for Downstream Signaling

This technique is used to qualitatively or semi-quantitatively assess the inhibition of the BCR pathway by observing the phosphorylation status of key downstream proteins.

Objective: To confirm that zanubrutinib inhibits the phosphorylation of BTK and its downstream effectors like PLCγ2 and ERK in cell lines.

Methodology:

-

Cell Treatment: Treat malignant B-cell lines (e.g., TMD8) with zanubrutinib or a vehicle control for a specified time.

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-BTK (Y223), anti-phospho-PLCγ2, anti-phospho-ERK). c. Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Incubate with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Re-probe the membrane with antibodies for the total forms of the proteins (total BTK, etc.) or a housekeeping protein (e.g., GAPDH, β-Actin) to confirm equal protein loading across lanes. A reduction in the phosphorylated protein signal in zanubrutinib-treated cells indicates effective pathway inhibition.[14][15]

Mechanisms of Resistance

Despite the high efficacy of zanubrutinib, acquired resistance can occur, primarily through two mechanisms:

-

On-Target BTK Mutations: The most common resistance mechanism for covalent BTK inhibitors is a mutation at the Cys481 binding site, typically a substitution to serine (C481S).[1][3] This change prevents the irreversible covalent bond from forming, reducing the drug's efficacy. Other, less common "variant" mutations, such as L528W, have also been identified in patients progressing on zanubrutinib.[16][17]

-

Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for BTK. This can include acquiring activating mutations in downstream effectors like PLCG2 or upregulating other kinases such as LYN and SYK that can still activate pro-survival signaling independent of BTK.[7]

Conclusion

Zanubrutinib is a potent, second-generation covalent inhibitor of BTK that plays a central role in modern therapy for B-cell malignancies. Its mechanism of action is the direct and irreversible inactivation of BTK, leading to a profound and sustained disruption of the pro-survival BCR signaling pathway in malignant B-cells.[2] Quantitative analyses demonstrate its high on-target potency and superior selectivity compared to first-generation inhibitors, which translates into a more favorable safety profile with fewer off-target effects.[8][18] The ability to achieve complete and sustained BTK occupancy in both peripheral blood and tissue compartments ensures robust pathway inhibition.[4][5] Understanding the detailed mechanisms of action, methods for pharmacodynamic assessment, and potential avenues of resistance is critical for the continued development and optimal clinical application of this targeted agent.

References

- 1. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Zanubrutinib: a novel therapeutic option for the treatment of B-cell neoplasms | Majeranowski | Acta Haematologica Polonica [journals.viamedica.pl]

- 4. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ajmc.com [ajmc.com]

- 10. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. zanubrutinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. ashpublications.org [ashpublications.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. ashpublications.org [ashpublications.org]

- 18. onclive.com [onclive.com]

A Technical Guide to the Preclinical In Vitro and In Vivo Profile of Zanubrutinib

Abstract: Zanubrutinib (BGB-3111) is a second-generation, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It was strategically designed to improve upon first-generation BTK inhibitors by maximizing BTK occupancy and minimizing off-target kinase inhibition to enhance efficacy and reduce toxicity.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data from in vitro and in vivo studies that defined the pharmacological profile of zanubrutinib and provided the foundational rationale for its successful clinical development in the treatment of B-cell malignancies.[1][4]

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the TEC family, essential for B-cell receptor (BCR) signaling.[5] This pathway is critical for the proliferation, differentiation, and survival of B-lymphocytes.[6] Dysregulation of BTK activity is a key driver in the pathogenesis of numerous B-cell malignancies, making it a validated therapeutic target.[5]

Zanubrutinib was developed through a rational drug design program to create a more selective and potent BTK inhibitor with an optimized pharmacokinetic (PK) and pharmacodynamic (PD) profile compared to the first-in-class inhibitor, ibrutinib.[1] The primary goals were to achieve complete and sustained BTK inhibition in all relevant tissue compartments while reducing off-target effects that contribute to adverse events.[1][3]

Mechanism of Action

Zanubrutinib functions as a selective and irreversible inhibitor of BTK.[7] It forms a covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[8][9][10] This irreversible binding permanently inactivates BTK, thereby blocking the transmission of signals downstream from the B-cell receptor.[6][8] The inhibition of BTK disrupts critical signaling cascades, including the Phospholipase C gamma 2 (PLCγ2), Phosphoinositide 3-kinase (PI3K)/AKT, and Nuclear Factor-kappa B (NF-κB) pathways, which are vital for the survival and proliferation of malignant B-cells.[5][8][9] This disruption ultimately leads to growth inhibition and apoptosis of the cancer cells.[5][6]

Preclinical In Vitro Studies

Enzymatic Assays: Potency and Kinase Selectivity

Preclinical assessments demonstrated that zanubrutinib is a highly potent BTK inhibitor, with an IC50 value of 0.3 nM in enzymatic assays.[5] A key design feature of zanubrutinib is its high selectivity for BTK over other related and unrelated kinases.[1][2] Kinome profiling revealed that zanubrutinib inhibits significantly fewer off-target kinases compared to ibrutinib.[1][11] This improved selectivity is particularly notable for kinases such as TEC, EGFR, and ITK, whose inhibition is linked to adverse events like bleeding, rash, and diarrhea.[1][2][3][12]

| Kinase | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Selectivity vs. BTK (Zanubrutinib) |

| BTK | 0.3 | 0.18 | - |

| TEC | - | - | 88-fold |

| HER4 (EGFR family) | - | - | 13.8-fold |

| JAK3 | - | - | 2754-fold |

| Table 1: Comparative Kinase Inhibition Profile. Data compiled from biochemical assays highlight zanubrutinib's enhanced selectivity for BTK compared to key off-target kinases.[13] |

Cellular Assays: Functional Effects

In cell-based assays, zanubrutinib effectively inhibited the proliferation of malignant B-cells and induced apoptosis.[5] It demonstrated potent activity across a panel of mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cell lines.[5] Furthermore, zanubrutinib was shown to inhibit BTK autophosphorylation at Y223 and the phosphorylation of its downstream substrate PLCγ2, confirming its on-target activity within the cellular context.[5]

| Cell Line | Histology | Assay | Zanubrutinib IC50 (µM) |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | Proliferation (72h) | 1.487 |

| Mino | Mantle Cell Lymphoma (MCL) | Proliferation (72h) | 5.884 |

| Table 2: In Vitro Antiproliferative Activity. Zanubrutinib inhibits the growth of various malignant B-cell lines.[5] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol): Recombinant human kinase domains are incubated with a specific peptide substrate and γ-³²P-ATP in the presence of varying concentrations of the inhibitor (zanubrutinib). The reaction is allowed to proceed at room temperature before being stopped. The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter. The concentration of inhibitor required to reduce kinase activity by 50% (IC50) is calculated from the dose-response curve.

Cell Viability Assay (General Protocol): Malignant B-cell lines (e.g., Jeko-1) are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with a serial dilution of zanubrutinib or vehicle control for 72 hours. Cell viability is assessed using a luminescent assay reagent (e.g., CellTiter-Glo®), which measures intracellular ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and IC50 values are determined by non-linear regression analysis of the dose-response data.

BTK Occupancy Assay Protocol: This assay quantifies the level of BTK engagement by an inhibitor in a biological sample.

Preclinical In Vivo Studies

Pharmacokinetics (PK)

Preclinical pharmacokinetic studies in animal models demonstrated that zanubrutinib has favorable properties, including good oral bioavailability and dose-proportional exposure.[1][5] Studies in rats established key parameters that supported its advancement into clinical trials.

| Parameter (5 mg/kg, p.o. in rats) | Value |

| Cmax (Peak Plasma Concentration) | 235 ng/mL |

| AUC (Total Drug Exposure) | 257 h·ng/mL |

| Clearance | 76.8 mL/min/kg |

| Oral Bioavailability | 23.6% |

| Table 3: Key Pharmacokinetic Parameters of Zanubrutinib in Rats.[5] |

Pharmacodynamics (PD)

A critical finding from preclinical and early clinical studies is that zanubrutinib achieves high and sustained BTK occupancy.[3][13] At clinically relevant doses, zanubrutinib achieved approximately 100% median BTK occupancy in peripheral blood mononuclear cells (PBMCs) that was sustained over a 24-hour period.[13][14] Importantly, high levels of target engagement were also confirmed in disease-relevant tissues, with median BTK occupancy in lymph node biopsies reaching 94% with a 320 mg once-daily regimen and 100% with a 160 mg twice-daily regimen.[1][3][13]

Efficacy in Disease Models

Zanubrutinib demonstrated potent anti-tumor activity in various in vivo models of B-cell malignancies.[5] In a DLBCL xenograft model, oral administration of zanubrutinib led to significant and dose-dependent tumor growth inhibition.[5] Efficacy was also confirmed in a patient-derived xenograft (PDX) model of MCL, which more closely mimics human disease.[5]

| Model | Dosing Regimen (p.o.) | Outcome |

| OCI-LY10 DLBCL Xenograft | 2.5 mg/kg, BID | 76% Tumor Growth Inhibition (TGI) |

| OCI-LY10 DLBCL Xenograft | 7.5 mg/kg, BID | 88% Tumor Growth Inhibition (TGI) |

| MCL PDX Model | 30 mg/kg, BID | Significant tumor inhibition |

| Table 4: In Vivo Anti-Tumor Efficacy of Zanubrutinib.[5] |

Experimental Protocols

Animal Pharmacokinetic Study (General Protocol): Male Sprague-Dawley rats are administered a single dose of zanubrutinib via oral gavage. Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis. Zanubrutinib concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14] Pharmacokinetic parameters are then calculated using non-compartmental analysis.

Xenograft Efficacy Study Protocol: The workflow for a typical xenograft study is outlined below.

Summary and Conclusion

The comprehensive preclinical evaluation of zanubrutinib consistently demonstrated a pharmacological profile superior to that of the first-generation BTK inhibitor, ibrutinib.[1] In vitro studies established its high potency against BTK and, crucially, its greater selectivity, which predicted a more favorable safety profile.[1][2][15] Cellular assays confirmed its on-target mechanism, leading to the inhibition of proliferation and induction of apoptosis in malignant B-cells.[5] In vivo studies revealed favorable pharmacokinetic properties and, most importantly, the ability to achieve complete and sustained BTK occupancy in both peripheral blood and lymph nodes.[3][13] This robust target engagement translated directly into significant anti-tumor efficacy in multiple preclinical models of B-cell cancers.[5] Collectively, these preclinical data provided a strong scientific foundation for the clinical development of zanubrutinib as a highly effective and well-tolerated therapy for patients with B-cell malignancies.[1]

References

- 1. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The preclinical discovery and development of zanubrutinib for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. beonemedaffairs.com [beonemedaffairs.com]

- 7. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Zanubrutinib | C27H29N5O3 | CID 135565884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors? [synapse.patsnap.com]

- 13. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. preprints.org [preprints.org]

Zanubrutinib: A Deep Dive into Target Selectivity and Off-Target Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacological characteristics of zanubrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor. We delve into its target selectivity, off-target kinase interaction profile, and the experimental methodologies used to elucidate these properties. This document is intended to provide a comprehensive resource for researchers and professionals in the field of drug development and oncology.

Zanubrutinib was meticulously designed to optimize BTK inhibition while minimizing off-target effects, a key differentiator from the first-generation BTK inhibitor, ibrutinib.[1][2] This enhanced selectivity is believed to contribute to its distinct safety and efficacy profile observed in clinical settings.[3][4]

Quantitative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is paramount to its therapeutic index. Off-target activities can lead to unintended side effects, limiting a drug's clinical utility.[3] Kinome-wide profiling has been instrumental in characterizing the selectivity of zanubrutinib.

Comparative Kinase Selectivity: Zanubrutinib vs. Ibrutinib

Biochemical assays, such as the KINOMEscan™ platform, have been employed to assess the inhibitory activity of zanubrutinib against a broad panel of human kinases. These studies consistently demonstrate that zanubrutinib is a potent and highly selective BTK inhibitor.[5][6]

In a direct comparison, zanubrutinib demonstrated significantly fewer off-target kinase interactions compared to ibrutinib at physiologically relevant concentrations.[5][6] The following table summarizes the half-maximal inhibitory concentrations (IC50) for zanubrutinib and ibrutinib against BTK and key off-target kinases implicated in adverse events associated with first-generation BTK inhibitors.

| Kinase Target | Zanubrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Reference |

| BTK | <1 | <1 | [5] |

| ITK | 10.0 | 0.5 | [5] |

| TEC | 2.1 | 1.1 | [5] |

| EGFR | >10,000 | 8.3 | [5] |

| ERBB2 (HER2) | >10,000 | 25.1 | [5] |

| JAK3 | 81.0 | 16.0 | [5] |

| BLK | 3.2 | 0.5 | [5] |

| BMX | 1.1 | 0.8 | [5] |

| CSK | >10,000 | 1,000 | [7] |

Table 1: Comparative IC50 values of zanubrutinib and ibrutinib against BTK and selected off-target kinases. Data compiled from in vitro biochemical assays.

These data highlight zanubrutinib's greater selectivity, particularly with its markedly lower potency against kinases such as EGFR and ITK, which are associated with side effects like diarrhea, rash, and impaired T-cell function.[3][5]

Experimental Protocols

The characterization of zanubrutinib's kinase profile relies on a suite of robust experimental methodologies. Below are detailed protocols for key assays cited in the characterization of this inhibitor.

KINOMEscan™ Kinase Profiling Assay

This competition binding assay is a widely used platform for assessing kinase inhibitor selectivity.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[7][8]

Detailed Methodology:

-

Kinase Preparation: A comprehensive panel of human kinases is expressed as fusions with a DNA tag.

-

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

-

Competition Assay:

-

The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (e.g., zanubrutinib) at a specified concentration (typically 1 µM for initial screening).

-

If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

-

-

Quantification:

-

After incubation and washing steps to remove unbound kinase, the amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

-

The results are reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

-

-

Selectivity Analysis: The selectivity score (S-score) can be calculated to represent the number of kinases bound by the compound divided by the total number of kinases tested. A lower S-score indicates higher selectivity. For potent hits, 11-point dose-response curves are generated to determine the dissociation constant (Kd).[8]

In-Cell BTK Occupancy Assay

This assay measures the extent and duration of target engagement in a cellular context, providing a crucial link between drug exposure and pharmacodynamic effect.

Principle: This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the amount of BTK that is not bound by the irreversible inhibitor (free BTK) in cell lysates.[1][9][10]

Detailed Methodology:

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from subjects at various time points before and after drug administration.[9][10]

-

Cell Lysis: PBMCs are lysed to release intracellular proteins, including BTK.

-

Quantification of Free BTK:

-

A biotinylated probe that covalently binds to the same Cys481 residue as zanubrutinib is added to the cell lysate. This probe will only bind to unoccupied BTK.

-

The lysate is then transferred to a streptavidin-coated plate to capture the biotinylated probe-BTK complex.

-

The captured free BTK is detected using a primary anti-BTK antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

-

Quantification of Total BTK:

-

In parallel, the total amount of BTK in the lysate is measured using a sandwich ELISA. A capture anti-BTK antibody is coated on the plate, followed by the addition of the cell lysate and then a detection anti-BTK antibody.

-

-

Calculation of BTK Occupancy: The percentage of BTK occupancy is calculated using the following formula: % BTK Occupancy = [1 - (Amount of Free BTK / Amount of Total BTK)] x 100[11]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Simplified BTK signaling pathway in B-cells.

Caption: Experimental workflow for KINOMEscan™ profiling.

Caption: Workflow for the in-cell BTK occupancy assay.

References

- 1. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 3. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma | Haematologica [haematologica.org]

- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beonemedinfo.com [beonemedinfo.com]

- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chayon.co.kr [chayon.co.kr]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Investigating Zanubrutinib's Effect on Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zanubrutinib is a potent and highly selective second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its mechanism of action involves the irreversible covalent binding to the Cys481 residue within the ATP-binding pocket of BTK, leading to the effective blockade of downstream signaling cascades essential for B-cell proliferation, survival, and activation.[1] This technical guide provides a comprehensive overview of zanubrutinib's effects on these downstream pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.

Core Mechanism of Action: Selective and Irreversible BTK Inhibition

Zanubrutinib's therapeutic efficacy stems from its specific and sustained inhibition of BTK. Unlike first-generation BTK inhibitors, zanubrutinib was designed for greater selectivity, minimizing off-target effects on other kinases such as TEC, EGFR, and ITK.[2][3] This enhanced specificity contributes to its favorable safety profile.[1] The irreversible nature of the binding ensures prolonged suppression of BTK activity, disrupting the pro-survival signals that are constitutively active in many B-cell malignancies.[1]

Quantitative Data: Potency and Selectivity

The following tables summarize the in vitro inhibitory activity of zanubrutinib against its primary target, BTK, and a panel of off-target kinases, as well as its cellular activity in malignant B-cell lines.

Table 1: In Vitro Inhibitory Activity of Zanubrutinib

| Target | Assay Type | IC50 Value (nM) |

| BTK | Enzymatic Assay | 0.71 |

| p-BTK (Y223) | Cellular Assay (Ramos cells) | 1.8 |

| ITK | Enzymatic Assay | 68 |

| TEC | Enzymatic Assay | >1000 |

| EGFR | Enzymatic Assay | >1000 |

Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.

Table 2: Cellular Activity of Zanubrutinib in Malignant B-cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 Value (nM) |

| REC-1 | Mantle Cell Lymphoma (MCL) | Cell Viability | 0.9 |

| TMD8 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Cell Viability | 0.4 |

Impact on Downstream Signaling Pathways

By inhibiting BTK, zanubrutinib effectively disrupts the signal transduction cascade originating from the B-cell receptor. This leads to the suppression of key downstream pathways critical for B-cell survival and proliferation, primarily the PI3K-AKT and NF-κB pathways.[1]

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a pivotal role. Zanubrutinib's inhibition of BTK prevents the phosphorylation and activation of its downstream substrate, phospholipase C gamma 2 (PLCγ2), thereby halting the propagation of the signal.

References

Zanubrutinib as a Research Tool in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant area of unmet medical need. B-cells play a pivotal role in the pathogenesis of many of these conditions through antibody production, antigen presentation, and cytokine secretion. Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in the B-cell receptor (BCR) pathway, making it a prime therapeutic target.[1][2]

Zanubrutinib is a second-generation, irreversible BTK inhibitor designed for high selectivity and sustained target occupancy.[3][4] While established in the treatment of B-cell malignancies, its potent and specific mechanism of action provides a valuable tool for researchers investigating the underlying B-cell and myeloid cell biology of autoimmune diseases such as systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), multiple sclerosis (MS), and Sjögren's syndrome.[3][5][6] This guide provides a technical overview of zanubrutinib's mechanism, quantitative data, and detailed experimental protocols for its application in autoimmune disease research.

Core Mechanism of Action: Selective BTK Inhibition

Zanubrutinib's therapeutic and research utility stems from its specific and covalent inhibition of BTK.[7] It forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding site of the BTK enzyme.[8][9] This action permanently inactivates the kinase, blocking the transduction of downstream signals.

The inhibition of BTK disrupts multiple signaling pathways crucial for immune cell function:

-

B-Cell Receptor (BCR) Signaling : By inhibiting BTK, zanubrutinib effectively blocks the BCR signaling cascade that is essential for B-cell proliferation, differentiation, and survival.[1][8] This pathway involves the phosphorylation of phospholipase Cγ2 (PLCγ2), leading to the activation of downstream effectors like NF-κB and the MAPK pathway.[10][11]

-

Fc Receptor (FcR) Signaling : BTK is also involved in signaling from Fc receptors on B-cells and myeloid cells (e.g., macrophages, mast cells), which are critical for antibody-mediated responses.[12][13]

-

Toll-Like Receptor (TLR) Signaling : BTK plays a role in the signaling of certain TLRs, linking innate and adaptive immunity.[11][13]

The high selectivity of zanubrutinib for BTK over other kinases, such as EGFR and TEC family kinases, minimizes off-target effects, making it a more precise tool for dissecting BTK-specific functions compared to first-generation inhibitors like ibrutinib.[3][14][15]

Visualization: BTK Signaling Pathway and Zanubrutinib's Point of Inhibition

Quantitative Data for Research Applications

Quantitative assessment of zanubrutinib's activity is crucial for experimental design. The following tables summarize key inhibitory and clinical data.

Table 1: In Vitro Inhibitory Activity of Zanubrutinib